molecular formula C22H22FN5O3S B2856409 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide CAS No. 951935-19-6

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B2856409
CAS No.: 951935-19-6
M. Wt: 455.51
InChI Key: LHSQZZAAZQQGPB-UHFFFAOYSA-N
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Description

This compound is a fluoroquinolone derivative structurally optimized for enhanced antibacterial activity. Its core quinoline scaffold is substituted with a cyclopropyl group at position 1, fluorine at position 6, and a 4-acetylpiperazine moiety at position 5. The carboxamide group at position 3 is linked to a 1,3-thiazol-2-yl ring, distinguishing it from classical fluoroquinolones like ciprofloxacin . The acetyl group on the piperazine ring may improve pharmacokinetic properties by modulating solubility and reducing metabolic degradation .

Properties

IUPAC Name

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O3S/c1-13(29)26-5-7-27(8-6-26)19-11-18-15(10-17(19)23)20(30)16(12-28(18)14-2-3-14)21(31)25-22-24-4-9-32-22/h4,9-12,14H,2-3,5-8H2,1H3,(H,24,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSQZZAAZQQGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)NC4=NC=CS4)C5CC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives .

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of this compound against both Gram-positive and Gram-negative bacteria. For instance, a series of derivatives were synthesized and tested for their minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. Notably, certain analogues exhibited MIC values as low as 0.44 μM against these strains, indicating potent antibacterial activity .

Case Study: Antitubercular Activity

A specific study focused on the synthesis of 22 novel analogues of this compound, which were screened for anti-tubercular activity against Mycobacterium tuberculosis H37Rv. The results showed MIC values ranging from 7.32 to 136.10 μM, demonstrating the compound's potential in treating tuberculosis .

Anticancer Potential

The compound's structure allows it to interact with various biological targets involved in cancer progression. Heterocyclic compounds like this one have been recognized for their ability to inhibit cancer cell proliferation and induce apoptosis. Research has indicated that derivatives of this class can exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action .

Neuroprotective Effects

The compound's heterocyclic nature also suggests potential neuroprotective properties. Similar compounds have been studied for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases like Alzheimer's. The exploration of its effects on cholinergic pathways could yield insights into novel therapeutic strategies for cognitive decline .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, while the thiazole ring can inhibit enzyme activity by binding to the active site. The piperazine moiety enhances the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Piperazine Substitutions

  • Acetyl vs. Benzoyl/Benzenesulfonyl Groups : Compounds with benzoyl (e.g., 5a–m in ) or benzenesulfonyl groups on the piperazine exhibit varied antibacterial spectra due to increased steric bulk and electronic effects. The acetyl group in the target compound likely enhances membrane permeability compared to bulkier aryl substituents .
  • Ethyl and Formyl Derivatives: Impurities such as 1-ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one () highlight the importance of the acetyl group in avoiding rapid clearance, as ethyl or unsubstituted piperazines are prone to oxidation .

Heterocyclic Attachments

  • Thiazol-2-yl vs. Thiadiazole/Thiazolidinone: The N-(1,3-thiazol-2-yl) carboxamide in the target compound may offer stronger DNA gyrase/topoisomerase IV binding compared to thiadiazole (compound 4 in ) or thiazolidinone (compound 14 in ) derivatives, which introduce additional hydrogen-bonding sites but may reduce bioavailability .
  • Nitroso and Triazolylmethyl Groups : Nitroso-piperazine derivatives () and triazolylmethyl-substituted analogues () show unique reactivity but face stability challenges, limiting clinical utility .

Comparative Data Table

Compound Name Piperazine Substituent C-3 Modification Key Biological Advantage Reference
Target Compound 4-Acetyl N-(1,3-thiazol-2-yl) Enhanced solubility and stability
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (Impurity D) None Carboxylic acid Prone to oxidation, rapid clearance
7-(4-Benzoylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid 4-Benzoyl Carboxylic acid Broad-spectrum but poor oral bioavailability
3-(5-Amino-1,3,4-thiadiazol-2-yl)-1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one None 1,3,4-Thiadiazole Improved Gram-positive activity

Biological Activity

The compound 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide belongs to a class of synthetic quinoline derivatives with significant potential in antimicrobial applications. This article synthesizes various research findings on its biological activities, particularly focusing on its antimicrobial efficacy, mechanism of action, and structure-activity relationships.

  • Molecular Formula : C19H20FN3O4
  • Molecular Weight : 373.38 g/mol
  • CAS Number : [insert CAS number if available]

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MICs) observed in vitro:

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli16
Staphylococcus aureus8
Pseudomonas aeruginosa32
Salmonella enteritidis16

The compound's mechanism is primarily attributed to its ability to inhibit bacterial topoisomerases, specifically DNA gyrase. Docking studies suggest that the compound forms stable interactions with critical amino acid residues in the enzyme, enhancing its binding efficiency compared to traditional fluoroquinolones like norfloxacin. The presence of the thiazole moiety contributes to improved binding through additional hydrogen bonding interactions.

Structure-Activity Relationship (SAR)

Research indicates that modifications on the piperazine ring and the introduction of fluorine atoms significantly influence the biological activity of quinolone derivatives. The presence of the acetyl group on the piperazine enhances solubility and bioavailability, while the cyclopropyl and fluorine substitutions increase potency against resistant bacterial strains.

Case Studies

  • In Vitro Efficacy Against Resistant Strains : A study demonstrated that this compound exhibited superior activity against multi-drug resistant E. coli strains compared to standard antibiotics, indicating its potential as a novel therapeutic agent .
  • Toxicological Assessment : Toxicity studies revealed a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses. This positions the compound as a viable candidate for further clinical development .
  • Pharmacokinetics : Preliminary pharmacokinetic evaluations suggest that the compound has an appropriate half-life and bioavailability for oral administration, making it suitable for formulation into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard methods to confirm the structural integrity of this compound?

  • Methodological Answer: The structure is typically confirmed via single-crystal X-ray diffraction (SC-XRD) for unambiguous atomic positioning and spectroscopic techniques. For example:

  • FT-IR: Identifies functional groups (e.g., C=O at ~1625 cm⁻¹ for the acetylpiperazine moiety, NH stretches at ~3188–3381 cm⁻¹) .
  • NMR: 1H^1H- and 13C^{13}C-NMR resolve substituent environments (e.g., cyclopropyl protons at δ ~1.0–1.5 ppm, thiazole protons at δ ~7.0–7.5 ppm) .
    • Data Table:
TechniqueKey Peaks/ShiftsFunctional Group Confirmed
FT-IR1625 cm⁻¹C=N (Schiff base)
1H^1H-NMRδ 1.2 ppm (m)Cyclopropyl CH2_2

Q. How are synthetic impurities in this compound characterized?

  • Methodological Answer: Impurities (e.g., desfluoro or ethylenediamine analogs) are identified via HPLC-MS and comparative spectroscopy. For example, EP guidelines recommend spiking studies with reference standards like 1-cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (Imp. B) .

Q. What is the role of the thiazole moiety in this compound’s activity?

  • Methodological Answer: The thiazole group enhances binding via hydrogen bonding and π-π stacking. SAR studies involve synthesizing analogs (e.g., replacing thiazole with oxadiazole) and comparing bioactivity using enzymatic assays .

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